3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of bromophenyl groups: The bromophenyl groups can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of bromobenzene reacts with the pyrazole ring in the presence of a palladium catalyst.
Addition of the methylbenzyl group: The methylbenzyl group can be added through a Friedel-Crafts alkylation reaction, where the pyrazole ring reacts with a methylbenzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA or transcription factors.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-4-methyl-1-(4-methylbenzyl)-1H-pyrazole: Similar structure but lacks bromine atoms, which may affect its reactivity and biological activity.
3,5-bis(4-chlorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole: Contains chlorine atoms instead of bromine, which may influence its chemical properties and applications.
3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole:
Uniqueness
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of bromophenyl and methylbenzyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20Br2N2 |
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Molecular Weight |
496.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-methyl-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20Br2N2/c1-16-3-5-18(6-4-16)15-28-24(20-9-13-22(26)14-10-20)17(2)23(27-28)19-7-11-21(25)12-8-19/h3-14H,15H2,1-2H3 |
InChI Key |
SSSNIRMWZQDWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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